molecular formula C8H10N2O2 B1637847 N-Allyl-3-methylisoxazole-5-carboxamide

N-Allyl-3-methylisoxazole-5-carboxamide

Cat. No.: B1637847
M. Wt: 166.18 g/mol
InChI Key: WFEBIQYAOPEXLT-UHFFFAOYSA-N
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Description

N-Allyl-3-methylisoxazole-5-carboxamide is a chemical compound with the molecular formula C8H10N2O2 It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-3-methylisoxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with a nitrile in the presence of a base.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a substitution reaction using an appropriate alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce reduced heterocyclic compounds.

Scientific Research Applications

N-Allyl-3-methylisoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-Allyl-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide
  • 3-methyl-N-prop-2-enyl-1,2-thiazole-5-carboxamide
  • 3-methyl-N-prop-2-enyl-1,2-oxadiazole-5-carboxamide

Uniqueness

N-Allyl-3-methylisoxazole-5-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-methyl-N-prop-2-enyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-3-4-9-8(11)7-5-6(2)10-12-7/h3,5H,1,4H2,2H3,(H,9,11)

InChI Key

WFEBIQYAOPEXLT-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C(=O)NCC=C

Canonical SMILES

CC1=NOC(=C1)C(=O)NCC=C

Origin of Product

United States

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